molecular formula C7H10O5S B13133355 4-Methoxybenzenesulfonicacidhydrate

4-Methoxybenzenesulfonicacidhydrate

Cat. No.: B13133355
M. Wt: 206.22 g/mol
InChI Key: HPFUXIFDDKVPJL-UHFFFAOYSA-N
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Description

4-Methoxybenzenesulfonicacidhydrate is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid, where a methoxy group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzenesulfonicacidhydrate can be synthesized through the sulfonation of anisole (methoxybenzene) using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where anisole is treated with sulfur trioxide in the presence of a catalyst. The reaction mixture is then quenched with water to obtain the hydrated form of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzenesulfonicacidhydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfonates.

    Substitution: Formation of various substituted benzenesulfonic acids.

Scientific Research Applications

4-Methoxybenzenesulfonicacidhydrate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxybenzenesulfonicacidhydrate involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, affecting their activity. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Similar in structure but lacks the sulfonic acid group.

    Benzenesulfonic acid: Lacks the methoxy group, making it less versatile in certain reactions.

    4-Methoxybenzyl chloride: Contains a chloride group instead of a sulfonic acid group.

Uniqueness

4-Methoxybenzenesulfonicacidhydrate is unique due to the presence of both the methoxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds.

Properties

Molecular Formula

C7H10O5S

Molecular Weight

206.22 g/mol

IUPAC Name

4-methoxybenzenesulfonic acid;hydrate

InChI

InChI=1S/C7H8O4S.H2O/c1-11-6-2-4-7(5-3-6)12(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2

InChI Key

HPFUXIFDDKVPJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)O.O

Origin of Product

United States

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